molecular formula C23H17ClN2O3 B2490408 N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide CAS No. 446858-41-9

N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide

Cat. No. B2490408
CAS RN: 446858-41-9
M. Wt: 404.85
InChI Key: JYLNFNPCCLUKNU-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with potential antimicrobial and anticancer activities. The structure suggests it could interact with biological systems in unique ways, leading to various biological activities.

Synthesis Analysis

Synthesis of similar compounds involves condensation reactions, where precursor molecules undergo chemical transformations to yield the desired product. These reactions often require specific catalysts and conditions to achieve high yields and purity. For example, the synthesis of related compounds has been demonstrated through facile condensation with aromatic aldehydes in the presence of sodium ethanolate, leading to good yields of complex benzamide derivatives (Patel & Dhameliya, 2010).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction and DFT calculations, provides insights into the compound's geometry, intermolecular interactions, and electronic structure. For instance, structural analysis of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, revealed the influence of intermolecular interactions on molecular geometry, highlighting the importance of crystal packing and dimerization on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound can lead to a variety of products, depending on the reactants and conditions employed. For example, reactions with hydrazine derivatives can yield pyrazole derivatives, demonstrating the compound's versatility in chemical transformations (Abdulla et al., 2013).

Scientific Research Applications

Synthesis and Biological Activities

  • The compound is used in the synthesis of various derivatives with potential antimicrobial activities. For instance, Patel & Dhameliya (2010) synthesized compounds that exhibited promising antibacterial properties, indicating their potential as antimicrobials (Patel & Dhameliya, 2010).

Photo-degradation Analysis

  • In the study of photo-degradation behavior of pharmaceutical compounds, derivatives of this compound were analyzed. Wu, Hong, & Vogt (2007) identified a unique photo-degradation product, suggesting its reactivity with singlet oxygen in a Diels-Alder cycloaddition upon photo-irradiation (Wu, Hong, & Vogt, 2007).

Pharmacological Evaluation

  • Faizi et al. (2017) designed and synthesized derivatives that were evaluated as anticonvulsant agents, demonstrating the compound's relevance in drug discovery for neurological disorders (Faizi et al., 2017).

Anticancer Activity

  • Kumar et al. (2014) synthesized derivatives and evaluated them for in vitro antimicrobial and anticancer activities. Some compounds were more active than standard drugs against certain cell lines, highlighting the compound's potential in cancer research (Kumar et al., 2014).

Molecular Structure Analysis

  • The molecular structure and spectroscopic properties of the compound have been a subject of study. He et al. (2014) performed crystal structure and DFT calculations to understand its structure-property relationship (He et al., 2014).

Antioxidant Activity

  • Tumosienė et al. (2019) synthesized derivatives and screened their antioxidant activity, identifying compounds with potent antioxidant properties (Tumosienė et al., 2019).

Allosteric Modulation in Neuroreceptors

  • O'Brien et al. (2004) found that a derivative of the compound acted as a potent and selective positive allosteric modulator of metabotropic glutamate receptor subtype 5, important in neuropsychopharmacology (O'Brien et al., 2004).

Novel Applications

  • Researchers have also explored its use in novel applications like the formation and metabolism of N-hydroxymethyl compounds (Ross et al., 1983) and in integrated flow and microwave synthesis methods (Russell et al., 2015) (Ross et al., 1983), (Russell et al., 2015).

Safety And Hazards

The compound is labeled with the GHS09 symbol, indicating it is an environmental hazard . The hazard statements include H410, and the precautionary statements include P273 and P501 . It is classified with hazard code N and risk statements 50/53 .

properties

IUPAC Name

N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-13-4-3-5-15(10-13)21(27)25-17-7-9-20(14(2)11-17)26-22(28)18-8-6-16(24)12-19(18)23(26)29/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLNFNPCCLUKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide

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